molecular formula C16H12Cl2N4O2 B3842254 N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide)

N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide)

Cat. No. B3842254
M. Wt: 363.2 g/mol
InChI Key: DSECNHWLHPYBKD-OKXCLTPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide), also known as ECBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ECBH is a hydrazide derivative that has been synthesized by reacting 3-chlorobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent.

Mechanism of Action

The mechanism of action of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) is not fully understood. However, it is believed that the compound exerts its biological activity by binding to specific targets such as enzymes or receptors. For example, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is thought to be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has also been shown to possess antimicrobial activity against various bacteria and fungi. In addition, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the advantages of using N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) in lab experiments is that it is relatively easy to synthesize and purify. In addition, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) exhibits a wide range of biological activities, which makes it a versatile compound for various applications. However, one of the limitations of using N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.

Future Directions

There are several future directions for the research on N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide). One direction is to investigate the structure-activity relationship of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) and its derivatives to optimize its biological activity. Another direction is to investigate the potential use of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) as a pesticide and in materials science applications could also be further explored.

Scientific Research Applications

N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In agriculture, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been used as a precursor for the synthesis of various metal complexes.

properties

IUPAC Name

3-chloro-N-[(E)-[(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-13-5-1-3-11(9-13)15(23)21-19-7-8-20-22-16(24)12-4-2-6-14(18)10-12/h1-10H,(H,21,23)(H,22,24)/b19-7+,20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSECNHWLHPYBKD-OKXCLTPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC=NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C=N/NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N''-(1E,2E)-ethane-1,2-diylidenebis(3-chlorobenzohydrazide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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